molecular formula C10H5F3O4 B14430985 5,7-Dihydroxy-4-trifluoromethylcoumarin CAS No. 82747-44-2

5,7-Dihydroxy-4-trifluoromethylcoumarin

Katalognummer: B14430985
CAS-Nummer: 82747-44-2
Molekulargewicht: 246.14 g/mol
InChI-Schlüssel: DALYRRPJXJRAAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dihydroxy-4-trifluoromethylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-4-trifluoromethylcoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions often include:

    Catalyst: Lewis acids such as aluminum chloride or zinc chloride.

    Solvent: Organic solvents like ethanol or acetone.

    Temperature: Typically conducted at elevated temperatures around 50-100°C.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dihydroxy-4-trifluoromethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can have enhanced biological activities .

Wirkmechanismus

The mechanism by which 5,7-Dihydroxy-4-trifluoromethylcoumarin exerts its effects involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Dihydroxy-4-trifluoromethylcoumarin is unique due to the specific positioning of its hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure enhances its fluorescence, making it a valuable tool in various applications .

Eigenschaften

CAS-Nummer

82747-44-2

Molekularformel

C10H5F3O4

Molekulargewicht

246.14 g/mol

IUPAC-Name

5,7-dihydroxy-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C10H5F3O4/c11-10(12,13)5-3-8(16)17-7-2-4(14)1-6(15)9(5)7/h1-3,14-15H

InChI-Schlüssel

DALYRRPJXJRAAO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C2C(=C1O)C(=CC(=O)O2)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.